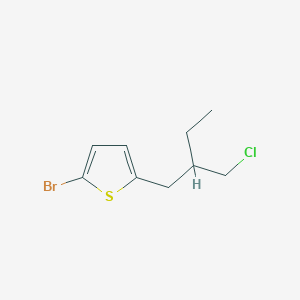
2-Bromo-5-(2-(chloromethyl)butyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(2-(chloromethyl)butyl)thiophene is an organic compound with the molecular formula C9H12BrClS and a molecular weight of 267.61 g/mol . It is a halogen-substituted thiophene derivative, which means it contains both bromine and chlorine atoms attached to a thiophene ring. Thiophene derivatives are known for their aromatic properties and are widely used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(2-(chloromethyl)butyl)thiophene typically involves the halogenation of a thiophene precursor. One common method is the bromination of 5-(2-(chloromethyl)butyl)thiophene using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, helps in obtaining high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-(2-(chloromethyl)butyl)thiophene can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the thiophene ring structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while oxidation can produce sulfoxides or sulfones .
Applications De Recherche Scientifique
2-Bromo-5-(2-(chloromethyl)butyl)thiophene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It may serve as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-(2-(chloromethyl)butyl)thiophene involves its interaction with molecular targets through its halogen and thiophene functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the thiophene ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-chlorothiophene: Another halogen-substituted thiophene with similar reactivity but different substitution patterns.
2-Bromo-5-methylthiophene: A thiophene derivative with a methyl group instead of a chloromethylbutyl group, leading to different chemical properties and applications.
Uniqueness
2-Bromo-5-(2-(chloromethyl)butyl)thiophene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C9H12BrClS |
|---|---|
Poids moléculaire |
267.61 g/mol |
Nom IUPAC |
2-bromo-5-[2-(chloromethyl)butyl]thiophene |
InChI |
InChI=1S/C9H12BrClS/c1-2-7(6-11)5-8-3-4-9(10)12-8/h3-4,7H,2,5-6H2,1H3 |
Clé InChI |
LCODVRXVSZATTL-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC1=CC=C(S1)Br)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


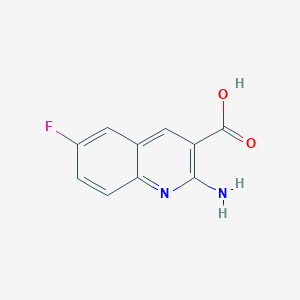

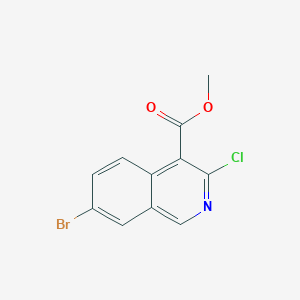

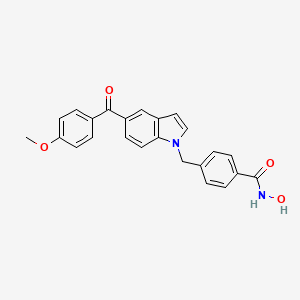
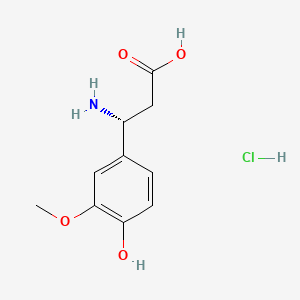
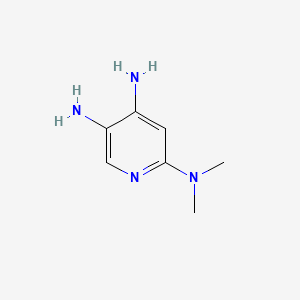
![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt](/img/structure/B15329049.png)



![Spiro[3.5]nonane-1-sulfonyl chloride](/img/structure/B15329093.png)
![tert-butyl 5-(hydroxymethyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate](/img/structure/B15329098.png)
![4-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B15329105.png)
